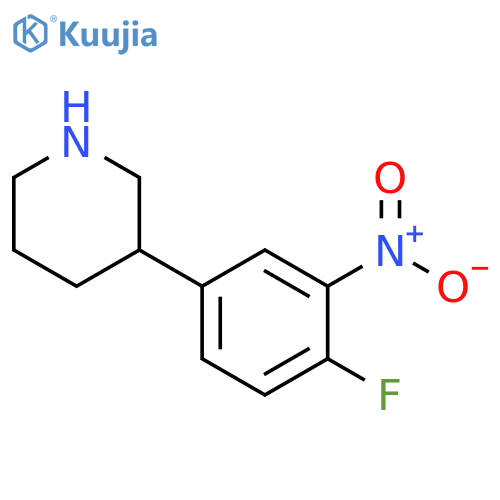

Cas no 1260750-75-1 (3-(4-fluoro-3-nitrophenyl)piperidine)

3-(4-fluoro-3-nitrophenyl)piperidine 化学的及び物理的性質

名前と識別子

-

- Piperidine, 3-(4-fluoro-3-nitrophenyl)-

- 3-(4-fluoro-3-nitrophenyl)piperidine

- EN300-1842470

- 1260750-75-1

-

- インチ: 1S/C11H13FN2O2/c12-10-4-3-8(6-11(10)14(15)16)9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2

- InChIKey: BQGJPTMTYZBQEY-UHFFFAOYSA-N

- ほほえんだ: N1CCCC(C2=CC=C(F)C([N+]([O-])=O)=C2)C1

計算された属性

- せいみつぶんしりょう: 224.09610582g/mol

- どういたいしつりょう: 224.09610582g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 57.8Ų

じっけんとくせい

- 密度みつど: 1.227±0.06 g/cm3(Predicted)

- ふってん: 337.6±42.0 °C(Predicted)

- 酸性度係数(pKa): 9.48±0.10(Predicted)

3-(4-fluoro-3-nitrophenyl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1842470-1.0g |

3-(4-fluoro-3-nitrophenyl)piperidine |

1260750-75-1 | 1g |

$1371.0 | 2023-05-26 | ||

| Enamine | EN300-1842470-10g |

3-(4-fluoro-3-nitrophenyl)piperidine |

1260750-75-1 | 10g |

$5897.0 | 2023-09-19 | ||

| Enamine | EN300-1842470-0.05g |

3-(4-fluoro-3-nitrophenyl)piperidine |

1260750-75-1 | 0.05g |

$1152.0 | 2023-09-19 | ||

| Enamine | EN300-1842470-0.25g |

3-(4-fluoro-3-nitrophenyl)piperidine |

1260750-75-1 | 0.25g |

$1262.0 | 2023-09-19 | ||

| Enamine | EN300-1842470-2.5g |

3-(4-fluoro-3-nitrophenyl)piperidine |

1260750-75-1 | 2.5g |

$2688.0 | 2023-09-19 | ||

| Enamine | EN300-1842470-5g |

3-(4-fluoro-3-nitrophenyl)piperidine |

1260750-75-1 | 5g |

$3977.0 | 2023-09-19 | ||

| Enamine | EN300-1842470-1g |

3-(4-fluoro-3-nitrophenyl)piperidine |

1260750-75-1 | 1g |

$1371.0 | 2023-09-19 | ||

| Enamine | EN300-1842470-5.0g |

3-(4-fluoro-3-nitrophenyl)piperidine |

1260750-75-1 | 5g |

$3977.0 | 2023-05-26 | ||

| Enamine | EN300-1842470-0.1g |

3-(4-fluoro-3-nitrophenyl)piperidine |

1260750-75-1 | 0.1g |

$1207.0 | 2023-09-19 | ||

| Enamine | EN300-1842470-10.0g |

3-(4-fluoro-3-nitrophenyl)piperidine |

1260750-75-1 | 10g |

$5897.0 | 2023-05-26 |

3-(4-fluoro-3-nitrophenyl)piperidine 関連文献

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

2. Caper tea

-

3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

3-(4-fluoro-3-nitrophenyl)piperidineに関する追加情報

Introduction to 3-(4-fluoro-3-nitrophenyl)piperidine (CAS No. 1260750-75-1)

3-(4-fluoro-3-nitrophenyl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 1260750-75-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This piperidine derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug discovery and development. The presence of both a fluoro substituent and a nitro group on the phenyl ring introduces distinct electronic and steric properties, making this molecule a promising candidate for further exploration in synthetic chemistry and pharmacological research.

The fluoro and nitro functional groups are strategically positioned to influence the reactivity and binding affinity of the molecule. The fluoro atom, known for its ability to modulate metabolic stability and binding interactions, can enhance the bioavailability and selectivity of drug candidates. On the other hand, the nitro group, while traditionally associated with oxidizing properties, can also serve as a versatile handle for further chemical modifications, including reduction to an amine or diazotization for coupling reactions. This dual functionality makes 3-(4-fluoro-3-nitrophenyl)piperidine a versatile building block for designing novel therapeutic agents.

In recent years, there has been growing interest in piperidine derivatives as pharmacophores in the development of small-molecule drugs. Piperidines are known for their ability to occupy specific binding pockets in biological targets, often leading to high affinity and selectivity. The incorporation of aromatic rings such as phenyl into piperidine structures can further enhance binding interactions by leveraging π-stacking and hydrophobic effects. The specific arrangement of substituents on the phenyl ring, as seen in 3-(4-fluoro-3-nitrophenyl)piperidine, can fine-tune these interactions, making it an attractive scaffold for medicinal chemists.

One of the most compelling aspects of 3-(4-fluoro-3-nitrophenyl)piperidine is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently implicated in various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects. The structural features of 3-(4-fluoro-3-nitrophenyl)piperidine suggest that it may interact with the ATP-binding site of kinases, potentially leading to potent inhibition. This hypothesis is supported by computational studies that have modeled its binding interactions with various kinase targets.

Furthermore, the compound's potential extends beyond kinase inhibition. Emerging research indicates that piperidine derivatives can also exhibit activity against other biological targets, such as G protein-coupled receptors (GPCRs) and ion channels. The unique combination of substituents on the phenyl ring may allow 3-(4-fluoro-3-nitrophenyl)piperidine to modulate these targets effectively. For instance, the electron-withdrawing nature of the nitro group could enhance interactions with negatively charged residues in the binding pocket, while the lipophilic nature of the fluoro substituent could improve membrane permeability. These properties make it a promising candidate for further exploration in drug discovery.

The synthesis of 3-(4-fluoro-3-nitrophenyl)piperidine involves a series of well-established organic transformations. The starting materials typically include 4-fluoronicotinic acid or its derivatives, which undergo nitration to introduce the nitro group at the desired position. Subsequent reduction converts the nitro group into an amine, which is then coupled with piperidine via nucleophilic substitution or other coupling reactions. The choice of synthetic route depends on factors such as yield, purity, and scalability, all of which are critical for pharmaceutical applications.

In terms of pharmacological activity, preliminary studies have shown that derivatives similar to 3-(4-fluoro-3-nitrophenyl)piperidine exhibit interesting biological profiles. For example, some analogs have demonstrated inhibitory activity against specific kinases with IC50 values in the low nanomolar range. These findings are particularly encouraging given the growing importance of kinase inhibitors in modern medicine. Additionally, structural modifications have revealed that subtle changes in substituent placement or electronic properties can significantly impact potency and selectivity.

The role of computational chemistry has been instrumental in guiding the design and optimization of molecules like 3-(4-fluoro-3-nitrophenyl)piperidine. Molecular modeling techniques allow researchers to predict binding affinities, identify key interaction points, and rationalize structure-activity relationships (SAR). By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and increase the likelihood of success in lead optimization.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with them more effectively. The case of 3-(4-fluoro-3-nitrophenyl)piperidine exemplifies how structural features can be leveraged to create compounds with tailored biological activities. By combining traditional organic synthesis with cutting-edge computational methods, researchers are paving the way for novel therapeutics that address unmet medical needs.

In conclusion,3-(4-fluoro-3-nitrophenyl)piperidine (CAS No. 1260750-75-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable tool for developing new drugs targeting various diseases. As research progresses,this molecule is likely to play an increasingly important role in advancing our understanding of drug design and development.

1260750-75-1 (3-(4-fluoro-3-nitrophenyl)piperidine) 関連製品

- 946268-54-8(4-benzyl-2-3-(methylsulfanyl)phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)

- 2168867-22-7(3-(2-chloro-3,6-difluorophenyl)-2-oxopropanoic acid)

- 2172512-79-5(2-4-(but-3-en-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylphenol)

- 1804454-02-1(3-(Difluoromethyl)-2,4-dimethoxypyridine-5-sulfonyl chloride)

- 477504-32-8(4-cyano-N-(2E)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide)

- 1350556-83-0(Cy3.5 diacid)

- 2172504-36-6(1-cyclopropyl-2-(4,4-dimethylpiperidin-1-yl)sulfonylethan-1-amine)

- 2137998-46-8(4-chloro-1-1-(dimethylamino)propan-2-yl-1H-pyrazol-3-amine)

- 1692642-54-8(5-{2-(prop-2-yn-1-ylsulfanyl)ethylamino}furan-2-carboxylic acid)

- 1361646-38-9(6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid)